2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with a 4-hydroxy group, 5,7-dimethyl groups, a sulfanyl linker, and a 4-methoxyphenyl ethanone moiety. The hydroxy group enhances hydrogen-bonding capacity, while the sulfanyl linkage and methoxyphenyl group influence electronic properties and metabolic stability .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11(2)19-16-15(10)17(23)21-18(20-16)25-9-14(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBETMBRUZHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417664 | |
| Record name | AC1NRYXM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-45-3 | |
| Record name | AC1NRYXM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine and 4-methoxybenzaldehyde. The key steps may involve:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions under acidic or basic conditions.
Thioether formation:
Ketone formation: The final step involves the formation of the ethanone moiety, which can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases related to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Sulfanyl Linkages
Example: 2-[(6-{[(4-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one ()
- Core Structure : Pyrimidine (vs. pyrido[2,3-d]pyrimidine in the target compound).
- Key Substituents : Chlorophenyl, piperazine.
- Key Differences : The target compound’s pyrido-pyrimidine core and methoxyphenyl group may improve binding affinity and reduce cytotoxicity compared to chlorophenyl analogs .
Example: 2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents : 2,4-Dimethylphenyl, pyrrolidine.
- Biological Activity : Anticancer activity via apoptosis induction.
- Key Differences : The target compound’s hydroxy group and pyrido-pyrimidine core may enhance thermal stability and antioxidant capacity .
Impact of Hydroxy and Methoxy Substituents
Example: 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ()
- Core Structure : Pyridin-2(1H)-one.
- Key Substituents : Bromophenyl, hydroxy, methoxy.
- Biological Activity : High antioxidant activity (79.05% at 12 ppm).
- Key Differences : The target compound’s dimethyl groups on the pyrido ring may improve metabolic stability, while its methoxyphenyl group could reduce antioxidant efficacy compared to bromophenyl derivatives .
Role of Ethanone and Sulfanyl Moieties
Example: 1-(Azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents : Azepane, 2,4-dimethylphenyl.
- Biological Activity : Targets enzymes in cancer pathways.
- Key Differences: The target compound’s ethanone group and pyrido-pyrimidine core may alter pharmacokinetics, favoring blood-brain barrier penetration .
Comparative Data Table
| Compound Name/Structure | Core Structure | Key Substituents | Biological Activity | Key Differences |
|---|---|---|---|---|
| Target Compound | Pyrido[2,3-d]pyrimidine | 4-Hydroxy, 5,7-dimethyl, sulfanyl, 4-methoxyphenyl ethanone | Antioxidant, anticancer (hypothesized) | Unique core and substituent combination |
| 2-[(6-{[(4-Chlorophenyl)methyl]amino}...) | Pyrimidine | Chlorophenyl, sulfanyl | Antimicrobial | Chlorophenyl vs. methoxyphenyl; different core |
| 2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo...} | Pyrazolo[3,4-d]pyrimidine | 2,4-Dimethylphenyl, pyrrolidinyl | Anticancer | Pyrazolo core; different substituents |
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxy...) | Pyridin-2(1H)-one | Bromophenyl, hydroxy, methoxy | Antioxidant (79.05%) | Different core; bromophenyl substituent |
| 1-(Azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)... | Pyrazolo[3,4-d]pyrimidine | Azepane, 2,4-dimethylphenyl | Enzyme inhibition | Azepane ring; different linker |
Key Findings and Implications
Structural Advantages : The pyrido[2,3-d]pyrimidine core and 4-hydroxy group in the target compound enhance hydrogen bonding and thermal stability compared to simpler pyrimidine derivatives .
Pharmacological Potential: Methoxyphenyl and dimethyl groups may reduce cytotoxicity while maintaining moderate antioxidant and anticancer activity, as seen in analogs (e.g., ’s 67.28% antioxidant activity) .
Synthetic Considerations: The sulfanyl linker and ethanone moiety require controlled reaction conditions (e.g., inert atmospheres) to optimize yield, similar to and .
Biological Activity
The compound 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a complex organic molecule with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, which may have implications in therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the pyrido[2,3-d]pyrimidine moiety is particularly significant, as this structure is often associated with various pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity. The exact mechanisms remain to be fully elucidated but could involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research into the biological activity of this compound has identified several potential therapeutic effects:
- Antioxidant Properties : Due to the presence of hydroxyl groups, the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by inflammation.
- Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance:
- A study on pyrido[2,3-d]pyrimidine derivatives indicated significant inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases .
- Another study highlighted the potential of thioether compounds in modulating immune responses and reducing oxidative stress .
Data Table
Below is a summary table of key findings related to the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Use regioselective coupling reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation of the sulfanyl group .
- Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent unwanted side reactions during pyrido-pyrimidine core formation .
- Monitor intermediate purity via thin-layer chromatography (TLC) and optimize recrystallization solvents (e.g., toluene/DMF mixtures) .
Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy group at 4-position of phenyl, methyl groups on pyrido-pyrimidine) .
- HRMS : Confirm molecular formula accuracy (e.g., [M+H] peaks matching theoretical mass).
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (if single crystals are obtainable) .
Q. Which HPLC methods are recommended for assessing purity and detecting impurities?
- Methodology :
- Mobile Phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for optimal separation of polar and non-polar impurities .
- Column : C18 reverse-phase column (5 µm particle size, 250 mm length).
- Detection : UV absorption at 254 nm to monitor aromatic and conjugated systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .
- Perform dose-response curves to compare IC values under identical experimental setups.
- Use computational docking studies to assess binding affinity consistency with structural analogs .
Q. What reaction mechanisms explain the sulfanyl group’s role in modulating bioactivity?
- Hypothesis : The sulfanyl group acts as a hydrogen-bond acceptor or participates in redox reactions.
- Methodology :
- Conduct kinetic studies (e.g., stopped-flow spectroscopy) to track thiol-disulfide exchange reactions .
- Compare bioactivity of the compound with its oxygen analog (replacing -S- with -O-) to evaluate sulfur’s electronic contributions .
Q. How can molecular dynamics simulations predict this compound’s interaction with biological targets?
- Methodology :
- Use software like AutoDock Vina to model binding to kinase domains or GPCRs, focusing on key residues (e.g., ATP-binding pockets) .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of target proteins) .
Q. What factors influence the compound’s stability under long-term storage conditions?
- Methodology :
- Perform accelerated degradation studies (40°C/75% relative humidity) to identify degradation pathways (e.g., hydrolysis of the sulfanyl group) .
- Analyze degraded samples via LC-MS to characterize byproducts (e.g., oxidized disulfide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
